2-(Bromomethyl)thiazole
Overview
Description
2-(Bromomethyl)thiazole is a chemical compound with the formula C3H2BrNS. It has a molecular weight of 164.024 . The compound is also known by its IUPAC name, 2-bromo-1,3-thiazole .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)thiazole and its derivatives has been explored in several studies . For instance, one study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study reported a common synthetic protocol for the synthesis of thiazoles and thiazolines . A specific procedure for the synthesis of 5-Bromo-2-bromomethyl-4-(4-methoxy-phenyl)-thiazole was also found.Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)thiazole was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazole, the core structure of 2-(Bromomethyl)thiazole, is known to participate in various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
2-(Bromomethyl)thiazole has a molecular weight of 164.024 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Pharmaceuticals and Biologically Active Agents
- Thiazole derivatives have been used in the development of various drugs and biologically active agents .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- For example, they appear in the bacitracin, penicillin antibiotics, and various synthetic drugs such as short-acting sulfa drug sulfathiazole .
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Agrochemicals
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Industrial and Photographic Sensitizers
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Antibacterial Activity
- Thiazole derivatives, including “2-(Bromomethyl)thiazole”, have shown significant antibacterial activity against various bacteria and pathogens .
- They have been used in the development of new effective antimicrobial drug agents, which can reduce the bacterial mortality rate .
- For example, a series of new (2-aminothiazol-4-yl) methyl ester derivatives showed prominent antibacterial activities as compared to the reference drug .
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Antioxidant, Analgesic, and Anti-inflammatory Activities
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Antitumor or Cytotoxic Drug Molecules
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Anticonvulsant Activity
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Antischizophrenia Activity
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Anti-HIV Activity
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Hypnotics Activity
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Antiallergic Activity
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Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-4-(bromomethyl)thiazole, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Thiazole, a core structure in 2-(Bromomethyl)thiazole, has been an important heterocycle in the world of chemistry for many decades . It is a significant platform in a number of medicinally relevant molecules . Therefore, the future directions of 2-(Bromomethyl)thiazole could involve further exploration of its medicinal properties and applications.
properties
IUPAC Name |
2-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOGHYLJSXTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568380 | |
Record name | 2-(Bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)thiazole | |
CAS RN |
131654-56-3 | |
Record name | 2-(Bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.